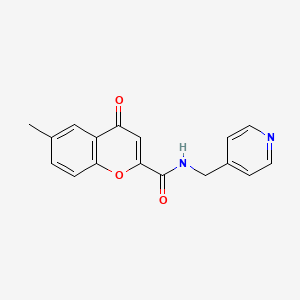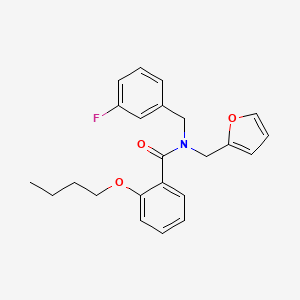![molecular formula C28H33N3O5 B11390907 4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390907.png)
4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the diethoxyphenyl and hydroxy-dimethylphenyl groups through substitution reactions.
Oxolan-2-yl Methyl Group Addition: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including temperature control, use of catalysts, and purification techniques like chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying aromatic groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with enzymes or receptors, contributing to the understanding of biochemical pathways.
Medicine
Potential medicinal applications include its use as a lead compound for developing new drugs, particularly those targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Pyrrolopyrazoles: Other compounds in this class may include different substituents on the pyrrolopyrazole core.
Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
The uniqueness of 4-(3,4-DIETHOXYPHENYL)-3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-5-[(OXOLAN-2-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C28H33N3O5 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
4-(3,4-diethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O5/c1-5-34-21-10-9-18(14-22(21)35-6-2)27-24-25(23-17(4)12-16(3)13-20(23)32)29-30-26(24)28(33)31(27)15-19-8-7-11-36-19/h9-10,12-14,19,27,32H,5-8,11,15H2,1-4H3,(H,29,30) |
InChI 键 |
CTVUJROYLXIEMN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=C(C=C(C=C5O)C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11390841.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390857.png)
![1-(3-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390858.png)
![(5s,7s)-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11390865.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11390867.png)
![3-ethyl-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390872.png)
![N-cyclohexyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B11390875.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11390879.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11390880.png)
![3-(3-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11390885.png)


